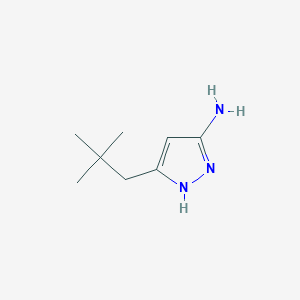

5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-8(2,3)5-6-4-7(9)11-10-6/h4H,5H2,1-3H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXCZNOUGAEHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine

Introduction: The Significance of Substituted Aminopyrazoles

Substituted aminopyrazoles are a cornerstone of modern medicinal chemistry and drug development. Their versatile scaffold is a key pharmacophore in a multitude of therapeutic agents, exhibiting a broad spectrum of biological activities. The target molecule of this guide, 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine, also known as 5-neopentyl-1H-pyrazol-3-amine, represents a valuable building block for the synthesis of novel kinase inhibitors, agrochemicals, and other biologically active compounds. Its neopentyl group offers unique steric and lipophilic properties that can be exploited to fine-tune the pharmacological profile of lead compounds.

This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic route to this compound. We will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed, field-proven experimental protocols, and offer insights into the underlying reaction mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous understanding of this important synthetic transformation.

Strategic Overview of the Synthetic Pathway

The most versatile and widely adopted method for the synthesis of 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[1][2] This approach is favored due to its high efficiency, operational simplicity, and the ready availability of the starting materials. Our synthetic strategy for this compound follows this well-established route, which can be dissected into two key stages:

-

Synthesis of the β-Ketonitrile Intermediate: The pivotal intermediate for this synthesis is 5,5-dimethyl-3-oxohexanenitrile, commonly known as pivaloylacetonitrile. We will explore two effective methods for its preparation, allowing for flexibility based on available resources and scale-up considerations.

-

Cyclization to the Aminopyrazole Core: The synthesized pivaloylacetonitrile is then subjected to a cyclocondensation reaction with hydrazine hydrate to construct the desired 3-aminopyrazole ring system.

This two-step sequence is illustrated in the workflow diagram below:

Caption: High-level overview of the two-stage synthesis of this compound.

Part 1: Synthesis of Pivaloylacetonitrile (5,5-dimethyl-3-oxohexanenitrile)

The synthesis of the β-ketonitrile intermediate is a critical step that dictates the overall efficiency of the synthetic sequence. We present two well-documented and reliable methods for its preparation.

Method A: Claisen Condensation of a Pivalate Ester with Acetonitrile

The Claisen condensation is a classic carbon-carbon bond-forming reaction that is particularly well-suited for the synthesis of β-keto esters and, in this case, β-ketonitriles.[2][3] The reaction involves the cross-condensation of an ester (ethyl or methyl pivalate) with a nitrile (acetonitrile) in the presence of a strong base.

Reaction Scheme:

Caption: Claisen condensation for the synthesis of pivaloylacetonitrile.

Causality Behind Experimental Choices:

-

Base Selection: Sodium hydride (NaH) is the base of choice for this transformation. Unlike alkoxides, which can participate in reversible reactions, the deprotonation of acetonitrile by NaH is irreversible, driving the reaction to completion. The use of a strong, non-nucleophilic base is crucial to prevent side reactions with the ester starting material.

-

Solvent: Anhydrous toluene is a suitable solvent as it is inert under the reaction conditions and has a sufficiently high boiling point to facilitate the reaction.

-

Temperature Control: The initial deprotonation of acetonitrile is typically performed at an elevated temperature to ensure complete formation of the nucleophilic anion.

-

Acidic Work-up: A critical step in the Claisen condensation is the final acidic work-up. The β-ketonitrile product is acidic and will be deprotonated by the strong base used in the reaction. Acidification is necessary to protonate the resulting enolate and isolate the neutral product.

Detailed Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous toluene.

-

Addition of Pivalate: Ethyl pivalate (1.0 equivalent) is added to the suspension.

-

Heating: The mixture is heated to 85-90 °C with vigorous stirring.

-

Acetonitrile Addition: Acetonitrile (1.5 equivalents) is added dropwise over a period of 2-3 hours, maintaining the reaction temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 2-4 hours, or until the evolution of hydrogen gas ceases.

-

Quenching and Extraction: The reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of water. The aqueous layer is separated and washed with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting materials and mineral oil.

-

Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified to a pH of 3-4 with a suitable acid (e.g., 2M HCl). The precipitated pivaloylacetonitrile is collected by filtration, washed with cold water, and dried under vacuum.

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity | High, often suitable for use without further purification |

| Scale-up Potential | Good, with appropriate safety precautions for handling NaH |

Method B: Nucleophilic Substitution of 1-Chloropinacolone

An alternative and often more scalable approach involves the nucleophilic substitution of a halogenated ketone with a cyanide salt. This method avoids the use of highly reactive sodium hydride.

Reaction Scheme:

Caption: Nucleophilic substitution route to pivaloylacetonitrile.

Field-Proven Insights:

A significant improvement to this method is the addition of a catalytic amount of potassium iodide (KI). This is a classic example of the Finkelstein reaction, where the iodide ion acts as a more potent nucleophile than chloride, facilitating the substitution reaction and leading to higher yields and purity.

Detailed Experimental Protocol:

-

Reaction Setup: A round-bottom flask is charged with 1-chloropinacolone (1.0 equivalent), sodium cyanide (1.2 equivalents), and a catalytic amount of potassium iodide (0.1 equivalents) in a suitable solvent such as methanol or aqueous ethanol.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated (40-50 °C) for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford pivaloylacetonitrile.

| Parameter | Value |

| Typical Yield | >90% (with KI catalyst) |

| Purity | Generally high |

| Safety Considerations | Use of sodium cyanide requires strict safety protocols |

Part 2: Cyclization to this compound

With the pivaloylacetonitrile intermediate in hand, the final step is the construction of the aminopyrazole ring through a cyclocondensation reaction with hydrazine.

Reaction Scheme and Mechanism:

The reaction proceeds through a well-established mechanism. Initially, the hydrazine undergoes a nucleophilic attack on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.[1][2]

Caption: Mechanism of aminopyrazole formation from a β-ketonitrile and hydrazine.

Detailed Experimental Protocol:

This protocol is adapted from a reliable procedure for the synthesis of the structurally similar 3-amino-5-tert-butylpyrazole.[1]

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with pivaloylacetonitrile (1.0 equivalent) and ethanol.

-

Hydrazine Addition: Hydrazine hydrate (1.2 - 1.5 equivalents) is added to the solution. The reaction is often mildly exothermic.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water or cyclohexane, to afford the final product as a crystalline solid.

| Parameter | Value |

| Typical Yield | 70-80% |

| Solvent | Ethanol is a common and effective choice |

| Purification | Recrystallization is usually sufficient |

Characterization and Data

The structure of the final product, this compound, should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrazole C4-H, a singlet for the neopentyl methylene protons, a singlet for the tert-butyl protons, and broad singlets for the amine and pyrazole N-H protons.

-

¹³C NMR: The carbon NMR will show distinct signals for the quaternary carbon of the tert-butyl group, the neopentyl methylene and methyl carbons, and the three carbons of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (153.23 g/mol ).

-

Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine and pyrazole ring, and C=N stretching of the pyrazole ring.

Expected Analytical Data (based on the closely related 3-amino-5-tert-butylpyrazole[1]):

| Analysis | Expected Chemical Shifts/Signals |

| ¹H NMR | δ ~5.3 (s, 1H, pyrazole-H), ~3.9 (br s, 2H, NH₂), ~2.4 (s, 2H, CH₂), ~0.9 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ ~155 (C5), ~153 (C3), ~89 (C4), ~44 (CH₂), ~31 (quaternary C), ~29 (CH₃) |

| Melting Point | Expected to be a crystalline solid with a distinct melting point. |

Conclusion

This in-depth technical guide has outlined a reliable and efficient synthetic route for the preparation of this compound, a valuable building block in contemporary chemical research. By providing a choice of methods for the synthesis of the key pivaloylacetonitrile intermediate and a detailed protocol for the subsequent cyclization, this guide offers a practical framework for researchers. The emphasis on the rationale behind experimental choices and the inclusion of expected analytical data are intended to ensure the successful and reproducible synthesis of this important aminopyrazole derivative.

References

- Blake, A. J., Clarke, D., Mares, R. W., & McNab, H. (2003). Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. Journal of the Chemical Society, Perkin Transactions 1, (22), 2743-2749.

- Yoon, C. H., et al. (2015). Direct Synthesis of Pyrazoles from Esters via Two Sequential Reactions. Organic Letters, 17(15), 3844-3847.

- Organic Syntheses Procedure, Coll. Vol. 5, p.39 (1973); Vol. 48, p.8 (1968).

- Organic Syntheses Procedure, Coll. Vol. 10, p.1; Vol. 79, p.1.

- PubChem Compound Summary for CID 33787841, this compound.

- Sigma-Aldrich. Product Specification Sheet for 3-Amino-5-tert-butylpyrazole.

- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022, 2022(4), M1494.

- PrepChem. Synthesis of pivaloylacetonitrile.

- Taylor & Francis Online. A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile.

- ChemicalBook. Pivaloylacetonitrile.

- Organic Chemistry Portal.

- Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org. Chem. 2011, 7, 25.

- Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

- National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- PubMed. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Pat Anticancer Drug Discov. 2011 May;6(2):186-95.

- MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 2023, 28(1), 1.

- ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 1997, 13, 291-294.

- PubChem. 1,3-Dimethyl-1H-pyrazol-5-amine.

- Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. J. Med. Chem. Sci. 2020, 3(6), 724-733.

- MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 2019, 24(1), 1.

Sources

A Technical Guide to the Physicochemical Properties of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine: A Key Building Block for Protein Degraders

Introduction

In the rapidly evolving landscape of modern drug discovery, the advent of Targeted Protein Degradation (TPD) has opened new therapeutic avenues. Molecules capable of hijacking the cellular machinery to eliminate disease-causing proteins, such as Proteolysis Targeting Chimeras (PROTACs), are at the forefront of this revolution. The efficacy of these novel modalities is profoundly dependent on the constituent chemical fragments or building blocks from which they are assembled. 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine has emerged as a significant building block, particularly noted for its use in constructing protein degraders.[1]

Understanding the fundamental physicochemical properties of such a building block is not merely an academic exercise; it is a critical prerequisite for successful drug design. These properties—specifically lipophilicity (logP/D), ionization constant (pKa), and aqueous solubility—govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. They dictate how a molecule behaves in a biological system: whether it can cross cellular membranes, how it dissolves in bodily fluids, and its ionization state at physiological pH. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both theoretical insights and field-proven experimental protocols for their accurate determination.

Chemical Identity and Structural Attributes

A precise understanding of a molecule's structure is the foundation upon which all physicochemical characterization is built. This compound is a substituted aminopyrazole featuring three key structural motifs that define its chemical personality:

-

A Pyrazole Ring: An aromatic five-membered heterocycle with two adjacent nitrogen atoms. This ring system contains a weakly acidic pyrrole-type nitrogen (-NH-) and a basic pyridine-type nitrogen (-N=).

-

A Primary Amine (-NH₂): A primary source of basicity, this group is readily protonated at physiological pH, significantly influencing solubility and potential for ionic interactions.

-

A Neopentyl Group (-(CH₂)C(CH₃)₃): A bulky, highly saturated aliphatic group that imparts significant lipophilicity, driving the molecule's affinity for non-polar environments.

These features are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Neopentyl-1H-pyrazol-3-amine | [2] |

| CAS Number | 377079-77-1 | [1][2][3] |

| Molecular Formula | C₈H₁₅N₃ | [1][2][3] |

| Molecular Weight | 153.22 g/mol | [2][3] |

| SMILES | CC(C)(C)CC1=CC(=NN1)N | [2] |

Lipophilicity: The Partition between Aqueous and Lipid Environments

Theoretical Grounding: Lipophilicity is arguably one of the most critical physicochemical parameters in drug discovery. It is quantified by the partition coefficient (P), which measures the equilibrium distribution of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. It is most often expressed as its logarithm, logP.[4] For ionizable compounds, the distribution coefficient (logD) is more relevant, as it measures partitioning at a specific pH, accounting for both the neutral and ionized species.[5] A molecule's ability to passively diffuse across biological membranes is directly tied to its lipophilicity; a value that is too low hinders membrane transit, while one that is too high can lead to poor aqueous solubility and non-specific binding.

Data & Expert Insights: While experimental data for this specific molecule is not publicly available, computational models provide a valuable starting point.

| Parameter | Predicted Value | Method | Source |

| XLogP3 | 1.9 | Atom-based additive model | [2][6] |

A predicted logP of 1.9 suggests that this compound possesses a well-balanced lipophilicity. This value falls within the range generally considered favorable for drug-like molecules, as described by frameworks like Lipinski's "Rule of Five".[5] The substantial lipophilic contribution of the neopentyl group is effectively moderated by the polar amine and pyrazole functionalities, creating a molecule that is predicted to have a reasonable balance between membrane permeability and aqueous solubility. To validate this prediction, a definitive experimental determination is required.

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination The shake-flask method is the universally recognized gold standard for logP and logD determination due to its direct measurement of the partitioning phenomenon.[7]

Causality Behind Experimental Choices: We choose logD at pH 7.4 because it reflects the partitioning behavior in the physiological environment of blood plasma, providing a more biologically relevant measure than the logP of the neutral species alone. n-Octanol is selected as the organic phase because its properties are believed to effectively mimic the lipid bilayer of cell membranes.

Methodology:

-

Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely.

-

Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Partitioning: In a glass vial, add 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of the pre-saturated n-octanol. Add 10 µL of the 10 mM compound stock solution.[5]

-

Equilibration: Seal the vial and place it on a rotator. Mix for 1 hour at room temperature to allow the compound to reach partitioning equilibrium.[5]

-

Phase Separation: Centrifuge the vial at high speed (e.g., 2000 x g) for 15 minutes to ensure a clean separation of the aqueous and organic layers.

-

Sampling: Carefully withdraw an aliquot from the n-octanol phase and an aliquot from the aqueous (PBS) phase. Be cautious to avoid any contamination from the interface.

-

Quantification: Dilute the aliquots appropriately and determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Calculation: The logD₇.₄ is calculated using the following formula: logD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous] )

Workflow Visualization:

Ionization State: The Impact of pH (pKa)

Theoretical Grounding: The ionization constant, or pKa, is a measure of the strength of an acid or base. It is the pH at which a molecule is 50% ionized and 50% neutral.[9] This parameter is of paramount importance in drug development because the ionization state of a molecule dramatically affects its solubility, permeability, and ability to interact with its biological target.[10] The pH-partition hypothesis states that only the neutral form of a molecule can readily cross lipid membranes, making pKa a key determinant of absorption in different parts of the gastrointestinal tract.

Expert Insights: this compound possesses multiple potential ionization centers:

-

Exocyclic Amine (-NH₂): This group is expected to be the most basic center, with a pKa typical of an aromatic amine, likely in the range of 4-6. It will be predominantly protonated (-NH₃⁺) in the acidic environment of the stomach and partially protonated at physiological pH.

-

Pyridine-like Nitrogen: The sp²-hybridized nitrogen in the pyrazole ring is also basic, but significantly less so than the exocyclic amine due to the aromatic system. Its pKa is likely to be low (e.g., 1-2).

-

Pyrrole-like Nitrogen (-NH-): This nitrogen is very weakly acidic, with a pKa typically well above 14, and is not considered relevant for ionization under physiological conditions.

Therefore, the most biologically relevant pKa will be that of the exocyclic amine, which will govern the molecule's charge state in the body.

Experimental Protocol: pKa Determination by UV-Metric Titration This method is highly suitable for compounds that possess a UV chromophore and whose absorbance spectrum changes upon ionization, which is the case for the pyrazole ring system. It is also amenable to small sample sizes.[11]

Causality Behind Experimental Choices: We choose this spectroscopic method because it avoids the potential precipitation issues that can occur during potentiometric titration of poorly soluble compounds. The change in the electronic structure of the pyrazole ring upon protonation of the adjacent amine group is expected to produce a measurable shift in the UV spectrum, providing a reliable signal for pKa determination.

Methodology:

-

Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to pH 10 in 0.5 pH unit increments).

-

Sample Preparation: Prepare a concentrated stock solution of the compound in a suitable co-solvent like methanol. Prepare a working solution for analysis by diluting the stock into each buffer solution, ensuring the final co-solvent concentration is low (<1%) to minimize its effect on the pKa.

-

Spectral Acquisition: Using a dual-beam UV-Vis spectrophotometer, measure the absorbance spectrum (e.g., from 200-400 nm) for the compound in each buffer solution. Use the corresponding buffer as the reference blank.

-

Data Processing: Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Data Analysis: Plot the absorbance at a chosen wavelength against the pH of the buffer. The resulting data should form a sigmoidal curve.

-

pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve.[12] This can be determined precisely by fitting the data to the Henderson-Hasselbalch equation or by finding the pH corresponding to the maximum of the first derivative of the curve.

Workflow Visualization:

Aqueous Solubility: The Precursor to Absorption

Theoretical Grounding: Aqueous solubility is the maximum concentration of a compound that can dissolve in water or an aqueous buffer at a given temperature. It is a fundamental property that limits the bioavailability of orally administered drugs. Poor solubility can lead to unreliable results in biological assays and is a major hurdle in drug formulation.[13] Thermodynamic solubility, which measures the concentration at equilibrium between the dissolved and solid states, is the most accurate and relevant measure for drug development.[14]

Expert Insights: The solubility of this compound is expected to be highly pH-dependent. Due to the basic amine group, the molecule will exist as a protonated, charged salt at low pH. This salt form will be significantly more soluble than the neutral free base. As the pH increases above the pKa of the amine, the neutral form will predominate, and solubility is expected to decrease dramatically due to the influence of the lipophilic neopentyl group. Therefore, measuring solubility in a physiologically relevant buffer like PBS at pH 7.4 is essential.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask) This protocol is designed to determine the true equilibrium solubility, providing a definitive value for formulation and ADME modeling.

Causality Behind Experimental Choices: A 24-hour incubation period is chosen to ensure that the system reaches true thermodynamic equilibrium, accounting for any potential slow dissolution of stable crystal forms.[14] Using an excess of solid compound is critical to guarantee that the resulting solution is saturated. LC-MS/MS is the preferred analytical endpoint due to its high sensitivity and specificity, allowing for accurate quantification even at low solubility levels.

Methodology:

-

Compound Dispensing: Accurately weigh approximately 1 mg of the solid compound into a 1.5 mL glass vial.[14]

-

Buffer Addition: Add 1 mL of PBS (pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker (e.g., Thermomixer) at 25°C. Shake vigorously (e.g., 700 rpm) for 24 hours.[14]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sampling and Filtration: Carefully remove an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the supernatant through a solubility filter plate (e.g., Millipore Multiscreen) to remove any remaining microscopic particles.[13]

-

Sample Analysis: Prepare a calibration curve from a known stock solution of the compound. Analyze the filtered supernatant by a validated LC-MS/MS method to determine its concentration.[15][16]

-

Result Reporting: The determined concentration is the thermodynamic solubility, typically reported in µM or µg/mL.

Workflow Visualization:

Summary and Conclusion

This compound is a valuable chemical entity in the field of targeted protein degradation. Its utility, however, is intrinsically linked to its physicochemical properties. This guide has dissected the key parameters that dictate its behavior in a pharmaceutical context.

| Property | Predicted Value / Key Insights | Importance in Drug Discovery |

| Lipophilicity (logP) | Predicted XLogP = 1.9 (well-balanced) | Governs membrane permeability, non-specific binding, and metabolic stability. |

| Ionization (pKa) | Expected to be basic (pKa ~4-6) due to the exocyclic amine. | Determines the charge state at physiological pH, impacting solubility, absorption, and target binding. |

| Aqueous Solubility | Expected to be pH-dependent; higher at acidic pH. | A prerequisite for absorption and bioavailability; crucial for reliable in vitro assay performance. |

While computational predictions offer a useful preliminary assessment, they are no substitute for empirical data. The detailed, self-validating protocols provided herein for determining logD, pKa, and thermodynamic solubility represent the authoritative standards in the field. The accurate characterization through these experimental methods is an indispensable step in leveraging building blocks like this compound to their full potential, enabling the rational design and successful development of next-generation therapeutics.

References

-

This compound, min 97%, 1 gram . Paragon Scientific. [Link]

-

This compound | C8H15N3 | CID 33787841 . PubChem. [Link]

-

In-vitro Thermodynamic Solubility . protocols.io. [Link]

-

LogP—Making Sense of the Value . ACD/Labs. [Link]

-

Thermodynamic Solubility Assay . Domainex. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development . IDEAS/RePEc. [Link]

-

Methods for Determination of Lipophilicity . Encyclopedia.pub. [Link]

-

Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery . PubMed. [Link]

-

ADME Solubility Assay . BioDuro. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development . International Journal of Innovative Research and Scientific Studies. [Link]

-

(PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development . ResearchGate. [Link]

-

Development of Methods for the Determination of pKa Values . PMC - NIH. [Link]

-

pKa Value Determination Guidance 2024 . PharmaeliX. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System . Agilent. [Link]

-

This compound . PubChemLite. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C8H15N3 | CID 33787841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazol-3-amine, 5-(2,2-dimethylpropyl)- - CAS:377079-77-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. acdlabs.com [acdlabs.com]

- 5. enamine.net [enamine.net]

- 6. PubChemLite - this compound (C8H15N3) [pubchemlite.lcsb.uni.lu]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. agilent.com [agilent.com]

- 9. ijirss.com [ijirss.com]

- 10. researchgate.net [researchgate.net]

- 11. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

1H NMR spectrum analysis of 5-neopentyl-1H-pyrazol-3-amine

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 5-Neopentyl-1H-pyrazol-3-amine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 5-neopentyl-1H-pyrazol-3-amine, a heterocyclic compound representative of scaffolds commonly explored in medicinal chemistry. We will delve into the theoretical prediction of the spectrum, present a robust experimental protocol for data acquisition, and provide a detailed interpretation of the spectral features. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who rely on NMR for unequivocal structural elucidation and verification.

Introduction: The Structural Significance of Pyrazole Derivatives

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds, including celecoxib (an anti-inflammatory drug), sildenafil (used to treat erectile dysfunction), and various agents under investigation for oncology and neurodegenerative diseases. The substitution pattern on the pyrazole ring is critical for modulating pharmacological activity, and thus, precise structural characterization is paramount.

5-neopentyl-1H-pyrazol-3-amine combines the pyrazole core with a sterically demanding neopentyl group and a nucleophilic amine, making it a versatile building block for further chemical elaboration. ¹H NMR spectroscopy serves as the primary and most definitive method for confirming its molecular structure. This guide provides a scientist's perspective on predicting, acquiring, and interpreting its ¹H NMR spectrum, emphasizing the causality behind the observed phenomena.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its unique proton environments. Each set of chemically non-equivalent protons will give rise to a distinct signal.

The structure of 5-neopentyl-1H-pyrazol-3-amine contains five such unique environments:

-

H_A : The nine equivalent protons of the terminal tert-butyl group.

-

H_B : The two protons of the methylene (-CH₂-) bridge.

-

H_C : The lone proton at the 4-position of the pyrazole ring.

-

H_D : The two protons of the primary amine (-NH₂) group.

-

H_E : The single proton of the pyrazole ring amine (-NH).

Due to tautomerism, the proton H_E can reside on either nitrogen atom. However, in solution, this exchange is typically fast on the NMR timescale, resulting in a single, averaged environment.

Caption: Molecular structure of 5-neopentyl-1H-pyrazol-3-amine with unique proton environments labeled.

Theoretical Spectral Predictions

Based on fundamental principles of chemical shifts and spin-spin coupling, we can predict the characteristics of each signal. The electron-donating nature of the amine and alkyl groups will influence the electronic environment, and thus the chemical shifts, of the pyrazole ring protons.

| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Authoritative Grounding |

| H_E | Pyrazole NH | 10.0 - 12.0 | Broad Singlet | 1H | The acidic NH proton of a pyrazole is typically deshielded and appears far downfield. Its signal is often broad due to quadrupolar coupling with ¹⁴N and chemical exchange. |

| H_C | Pyrazole CH -4 | 5.4 - 5.7 | Singlet | 1H | The C4-H of pyrazoles appears in the aromatic region. Electron-donating groups at C3 (-NH₂) and C5 (-CH₂R) shield this proton, shifting it upfield from the parent pyrazole's signal (~6.3 ppm). It is a singlet as it has no adjacent protons.[1][2] |

| H_D | Amine NH ₂ | 4.5 - 5.5 | Broad Singlet | 2H | Amine protons have variable chemical shifts and are broadened by chemical exchange. In DMSO-d₆, they are readily observed. The electron-withdrawing nature of the pyrazole ring deshields these protons relative to a simple alkylamine.[3] |

| H_B | Neopentyl -CH ₂- | 2.4 - 2.6 | Singlet | 2H | These methylene protons are adjacent to a heteroaromatic ring, which deshields them. They appear as a singlet because the adjacent carbon is a quaternary center with no protons, precluding spin-spin coupling. |

| H_A | Neopentyl -C(CH ₃)₃ | 0.9 - 1.0 | Singlet | 9H | The tert-butyl group protons are highly shielded and consistently appear around 0.9 ppm.[4][5][6] The signal is a sharp singlet due to the high symmetry and the adjacent quaternary carbon. |

Experimental Protocol for Spectrum Acquisition

Trustworthy data begins with a meticulously executed experiment. The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

Rationale for Experimental Choices

-

Spectrometer Frequency: A mid-to-high field instrument (≥400 MHz) is chosen to ensure adequate signal dispersion, which is crucial for resolving closely spaced peaks and improving sensitivity.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its primary advantage is its ability to form hydrogen bonds with the acidic N-H and amine N-H₂ protons. This slows down the rate of chemical exchange with residual water, resulting in sharper, more easily identifiable signals for these exchangeable protons.[7] In contrast, solvents like CDCl₃ might lead to very broad or completely exchanged-out signals. The residual solvent peak of DMSO-d₆ at ~2.50 ppm also serves as a convenient secondary chemical shift reference.[7]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm. It is chemically inert and produces a single sharp signal that does not typically overlap with analyte signals.

Workflow and Step-by-Step Procedure

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 5-neopentyl-1H-pyrazol-3-amine into a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆ (containing 0.03% v/v TMS) to the vial and gently agitate until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer frequency onto the deuterium signal of the DMSO-d₆ solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical solvent peak.

-

Data Acquisition: Load a standard 1D proton experiment. Set key parameters: number of scans (typically 16 for a sample of this concentration), a relaxation delay of 1-2 seconds, and a standard pulse angle (e.g., 30°).

-

Initiate the acquisition to collect the Free Induction Decay (FID) signal.

-

Data Processing: Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

-

Manually or automatically phase the spectrum to ensure all peaks are in positive, absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

-

Integrate the area under each distinct signal and normalize the values to a known proton count (e.g., the 9H singlet of the tert-butyl group).

Interpreting the Spectrum: A Self-Validating System

The processed ¹H NMR spectrum provides a molecular fingerprint that serves as a self-validating system. The predicted chemical shifts, integrations, and multiplicities must all align with the proposed structure.

Hypothetical ¹H NMR Data (in DMSO-d₆)

| Signal Label | δ (ppm) | Multiplicity | Integration | Assignment |

| 1 | 10.85 | br s | 1.00 | NH (H_E) |

| 2 | 5.52 | s | 1.01 | Pyrazole CH -4 (H_C) |

| 3 | 4.89 | br s | 2.04 | NH ₂ (H_D) |

| 4 | 2.48 | s | 2.02 | -CH ₂- (H_B) |

| 5 | 0.93 | s | 9.00 | -C(CH ₃)₃ (H_A) |

Analysis:

-

Signal 5 (0.93 ppm): A sharp singlet integrating to 9 protons is the unmistakable signature of the tert-butyl group (H_A) of the neopentyl moiety. This signal is an excellent starting point for analysis and integration calibration.

-

Signal 4 (2.48 ppm): This singlet, integrating to 2 protons, corresponds to the methylene group (H_B). Its chemical shift is consistent with a -CH₂- group attached to a heteroaromatic ring. The lack of splitting confirms its proximity to a quaternary carbon. Note: This signal may be partially obscured by the residual DMSO solvent peak at 2.50 ppm, a common consideration when using this solvent.

-

Signal 2 (5.52 ppm): A singlet in the vinylic/aromatic region integrating to a single proton is assigned to the C4-H of the pyrazole ring (H_C). Its upfield position relative to unsubstituted pyrazole confirms the electron-donating effect of the substituents at positions 3 and 5.

-

Signal 3 (4.89 ppm): A broad singlet integrating to two protons is characteristic of the primary amine group (-NH₂), H_D.

-

Signal 1 (10.85 ppm): The significantly downfield and broad signal, integrating to one proton, is assigned to the acidic pyrazole ring NH proton (H_E).

The perfect match between the observed integration ratios (9.00 : 2.02 : 2.04 : 1.01 : 1.00) and the expected proton count (9:2:2:1:1) provides powerful, quantitative evidence for the structural assignment. The observed multiplicities (all singlets or broad singlets) are also in complete agreement with the molecular connectivity.

Conclusion

The ¹H NMR spectrum of 5-neopentyl-1H-pyrazol-3-amine is characterized by five distinct and largely uncoupled signals. The spectrum is dominated by three sharp singlets corresponding to the neopentyl and pyrazole C4-H protons, and two broad singlets from the exchangeable amine and pyrazole NH protons. This analytical guide demonstrates how a combination of theoretical prediction, a robust experimental protocol, and logical interpretation allows for the unequivocal structural verification of this important heterocyclic building block. For professionals in drug development, mastering this level of spectral analysis is a fundamental skill that ensures the integrity of synthetic intermediates and final active pharmaceutical ingredients.

References

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. U.S. National Institutes of Health's National Library of Medicine (NIH/NLM).[Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate.[Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry.[Link]

-

Anomalous chemical shifts in the nuclear magnetic resonance spectra of some neopentyl compounds. Journal of Organic Chemistry.[Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.[Link]

-

Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate.[Link]

-

Pyrazole - Optional[1H NMR] - Spectrum. SpectraBase.[Link]

-

Pyrazole - Optional[1H NMR] - Spectrum. SpectraBase.[Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison, Hans Reich's Organic Chemistry Data.[Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Prof. Dr. H.-H. Limbach.[Link]

-

Pyrazole. SpectraBase.[Link]

-

Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B.[Link]

-

1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate.[Link]

-

Supporting Information for Copper-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Pyrazoles from Terminal Alkynes and Hydrazine. The Royal Society of Chemistry.[Link]

-

Neopentylbenzene - Optional[1H NMR] - Chemical Shifts. SpectraBase.[Link]

-

NMR Chemical Shift Values Table. Chemistry Steps.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 3. One moment, please... [chemistrysteps.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. neopentyl glycol(126-30-7) 1H NMR spectrum [chemicalbook.com]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide to 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, and understanding the nuances of its derivatives is crucial for the rational design of novel therapeutics.[1][2] This document delves into the molecular structure, physicochemical properties, a proposed synthetic pathway, and detailed protocols for the analytical characterization of this specific pyrazole derivative.

Molecular Structure and Physicochemical Properties

This compound, also known as 5-neopentyl-1H-pyrazol-3-amine, is a substituted pyrazole characterized by a neopentyl group at the 5-position and an amine group at the 3-position of the pyrazole ring.[3] The presence of the bulky, lipophilic neopentyl group and the hydrogen-bonding capable amine group bestows upon the molecule specific steric and electronic properties that can influence its biological activity and pharmacokinetic profile.

Structural Representation

The structural formula and stereochemistry are fundamental to understanding the molecule's interactions with biological targets.

Caption: 2D chemical structure of this compound.

Physicochemical Data

A summary of the key computed physicochemical properties of this compound is presented in the table below.[3][4] These parameters are crucial for predicting its behavior in biological systems and for designing formulation strategies.

| Property | Value | Source |

| Molecular Formula | C8H15N3 | [3] |

| Molecular Weight | 153.22 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 377079-77-1 | [3] |

| XLogP3 | 1.9 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 153.126597491 Da | [3] |

| Monoisotopic Mass | 153.126597491 Da | [3] |

| Topological Polar Surface Area | 54.7 Ų | [3] |

| Heavy Atom Count | 11 | [3] |

Proposed Synthesis Pathway

A suitable starting material would be 5,5-dimethyl-3-oxohexanenitrile. The reaction with hydrazine hydrate, typically in an alcohol solvent and often with catalytic acid, would lead to the formation of the desired pyrazole ring through a hydrazone intermediate followed by intramolecular cyclization and dehydration.[5][7]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Generalized)

This protocol is a representative example based on the synthesis of similar 5-aminopyrazoles.[6][8]

-

Reaction Setup: To a solution of 5,5-dimethyl-3-oxohexanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[5]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.[9][10]

¹H NMR Spectroscopy (Expected Signals):

-

Neopentyl Group: A singlet corresponding to the nine equivalent protons of the three methyl groups, and a singlet for the two protons of the methylene group.

-

Pyrazole Ring: A singlet for the proton at the C4 position.

-

Amine and NH Protons: Broad singlets for the NH2 and the pyrazole NH protons. The chemical shifts of these protons can be concentration-dependent and may exchange with D₂O.

¹³C NMR Spectroscopy (Expected Signals):

-

Neopentyl Group: Signals for the quaternary carbon, the methyl carbons, and the methylene carbon.

-

Pyrazole Ring: Signals for the C3, C4, and C5 carbons of the pyrazole ring.

Protocol for NMR Analysis:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Perform 2D NMR experiments, such as COSY and HSQC, to aid in the assignment of proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern.[11][12]

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[13] Common fragmentation pathways for pyrazoles involve the loss of small molecules like HCN and N₂.[11] The neopentyl group may undergo fragmentation to produce a stable tert-butyl cation.

Protocol for MS Analysis:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) or electron ionization (EI)).

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to determine the exact mass and confirm the elemental composition.

Single-Crystal X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard.[14][15]

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent from a concentrated solution, or by vapor diffusion techniques.

-

Data Collection: Mount a suitable single crystal on a goniometer head and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation), typically at low temperature (e.g., 100-120 K) to minimize thermal vibrations.[14][16]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.[17] The final refined structure will provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.[14]

Caption: Workflow for the analytical characterization of the target compound.

Conclusion

This technical guide provides a detailed overview of the molecular structure, physicochemical properties, a proposed synthetic route, and analytical characterization methods for this compound. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis, facilitating further investigation and application of this and related pyrazole derivatives. The protocols described are based on established and reliable methodologies, ensuring a high degree of scientific integrity and reproducibility.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H15N3 | CID 33787841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. article.sapub.org [article.sapub.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

A Strategic Guide to the Retrosynthetic Analysis of Substituted 3-Aminopyrazoles for Medicinal Chemistry

Abstract

The 3-aminopyrazole scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents due to its versatile biological activities, including roles as kinase inhibitors and anti-inflammatory agents.[1][2] The strategic synthesis of diversely substituted 3-aminopyrazoles is therefore of paramount importance to drug discovery and development professionals. This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis of substituted 3-aminopyrazoles, grounded in established chemical principles and field-proven insights. We will dissect the key disconnection strategies, elucidate the rationale behind precursor selection, and provide detailed, actionable protocols for the construction of these vital heterocyclic motifs.

Introduction: The Significance of the 3-Aminopyrazole Core

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[2] The introduction of an amino group at the 3-position (or its tautomeric 5-position) significantly enhances the molecule's ability to form crucial hydrogen bond interactions with biological targets, such as enzymes and receptors.[3] This has led to the successful development of numerous drugs and clinical candidates incorporating the 3-aminopyrazole moiety.[1][4] A robust understanding of how to deconstruct and subsequently synthesize this scaffold with desired substitutions is a critical skill for any researcher in the field.

Core Retrosynthetic Disconnections for the 3-Aminopyrazole Ring

The most logical and widely employed retrosynthetic strategies for 3-aminopyrazoles hinge on the formation of the pyrazole ring through the condensation of a hydrazine derivative with a suitable three-carbon electrophilic partner. This leads to two primary and highly effective disconnection approaches.

The β-Ketonitrile Disconnection: A Workhorse Strategy

The most common and versatile approach to 3(5)-aminopyrazoles involves the disconnection of the pyrazole ring across the N1-C5 and N2-C3 bonds, leading to a hydrazine and a β-ketonitrile.[5][6] This is the reverse of the well-established condensation reaction that forms the heterocyclic core.

Caption: Alternative disconnection strategy for 3-aminopyrazoles.

The forward synthesis in this case typically involves a Michael addition of the hydrazine to the α,β-unsaturated system, followed by cyclization and elimination of the leaving group to afford the aromatic pyrazole ring. [7]

Synthetic Execution: From Precursors to Products

A successful retrosynthetic analysis must be paired with robust and reliable forward synthetic methods. Here, we detail the experimental protocols for the key strategies outlined above.

Synthesis via the β-Ketonitrile Route

This is arguably the most frequently utilized method for the preparation of 3(5)-aminopyrazoles. [8]The reaction of β-ketonitriles with hydrazines is typically straightforward and high-yielding. [6]

The reaction proceeds in two main steps:

-

Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile.

-

Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of the pyrazole ring after tautomerization. [5]

Caption: Reaction mechanism for 3-aminopyrazole synthesis from a β-ketonitrile.

This protocol is adapted from a literature procedure. [9]

-

Reaction Setup: To a solution of 3-oxo-3-phenylpropanenitrile (1.0 eq) in anhydrous ethanol, add hydrazine (1.05 eq) and a catalytic amount of acetic acid (0.1 eq).

-

Reaction Conditions: Heat the reaction mixture at 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours. [9]3. Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting solid can be further purified by washing with diethyl ether or by recrystallization to yield the desired 3-phenyl-1H-pyrazol-5-amine. [9]

When using a monosubstituted hydrazine, a mixture of two regioisomeric N-substituted pyrazoles (3-aminopyrazole and 5-aminopyrazole) can be formed. [5]The outcome is often dictated by the reaction conditions:

| Condition | Control Type | Favored Product | Rationale |

| Basic conditions, low temperature (e.g., 0 °C) | Kinetic | 3-Aminopyrazole | The initial Michael addition is followed by rapid cyclization, "trapping" the kinetic product. [7] |

| Neutral conditions, elevated temperature (e.g., 70 °C) | Thermodynamic | 5-Aminopyrazole | Allows for the equilibration of the Michael adducts, leading to the more stable thermodynamic product. [7] |

This ability to direct the regioselectivity through the choice of reaction conditions is a powerful tool in the synthesis of specifically substituted aminopyrazoles. [7]

Synthesis via Thorpe-Ziegler Cyclization

While less direct for aminopyrazoles, the Thorpe-Ziegler reaction is a powerful method for constructing five-membered rings, including the pyrazole nucleus, from dinitrile precursors. [10]This intramolecular condensation of dinitriles is catalyzed by a strong base. In the context of 3-aminopyrazoles, this would involve a precursor that, upon cyclization, yields the desired amino-substituted ring.

-

Deprotonation: A strong base removes a proton from the α-carbon of one of the nitrile groups.

-

Intramolecular Attack: The resulting carbanion attacks the carbon of the second nitrile group.

-

Tautomerization: The initial cyclized product tautomerizes to a more stable enamine. [10]

Caption: General mechanism of the Thorpe-Ziegler cyclization.

This is a general protocol and would need to be adapted for a specific aminopyrazole precursor.

-

Reaction Setup: To a solution of the dinitrile precursor in an anhydrous, aprotic solvent (e.g., THF, toluene), add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LHMDS) or sodium hydride (NaH) under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.

-

Work-up: Carefully quench the reaction with a proton source, such as a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate. The crude product is then purified by column chromatography.

Alternative and Emerging Synthetic Strategies

While the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles remains the dominant approach, other methods have been developed for the synthesis of 3-aminopyrazoles.

-

From Isoxazoles: 3(5)-Aminopyrazoles can be synthesized from isoxazoles through a ring-opening/ring-closing sequence upon treatment with hydrazine. [5]This can be a one or two-step process.

-

Multicomponent Reactions: One-pot, three-component reactions involving, for example, a ketone, an active methylene nitrile, and a hydrazine derivative, offer an efficient and atom-economical route to highly substituted aminopyrazoles. [11]

Conclusion: A Versatile Scaffold within Reach

The retrosynthetic analysis of substituted 3-aminopyrazoles primarily leads back to readily accessible starting materials, namely hydrazines and β-ketonitriles or their synthetic equivalents. The forward synthesis is generally robust, with well-understood mechanisms and opportunities for controlling regioselectivity. By mastering these fundamental disconnection strategies and their corresponding synthetic protocols, researchers in drug development can efficiently access a wide array of diversely functionalized 3-aminopyrazole derivatives, paving the way for the discovery of new and improved therapeutic agents.

References

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Organic Chemistry. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

-

Ferreira, V. F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

-

Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

Speranza, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

-

Li, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(23), 15723–15740. [Link]

- Google Patents. (n.d.). Process for the preparation of pyrazoles.

-

Speranza, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]

-

Synfacts. (2015). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Synfacts, 11(09), 0919. [Link]

-

Esteves, A. P., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3123. [Link]

-

ResearchGate. (2023, April 11). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

Unknown. (n.d.). Disconnection Approach. Retrieved from [Link]

-

Warren, S. (n.d.). The Disconnection Approach. Retrieved from [Link]

-

Chemistry Masters. (2020, June 7). Disconnection & synthesis of 5-membered unsaturated ring Oxazole and Pyrazole | Retrosynthesis | [Video]. YouTube. [Link]

-

Zhang, Y., et al. (2021). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1618-1627. [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed disconnection approach for the synthesis of 4′-(2,2. Retrieved from [Link]

-

ResearchGate. (n.d.). Gewald synthesis of 2‐aminothiophenes. Retrieved from [Link]

-

Arkivoc. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the Thorpe-Ziegler cyclization a. Retrieved from [Link]

-

Springer. (2025, May 6). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]

-

Beilstein Journals. (2019, December 6). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]

-

El-Taweel, F. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–212. [Link]

-

National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

-

Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

-

ResearchGate. (n.d.). The synthesis route of 3-methylthio-5-aminopyrazoles 5a,b. Retrieved from [Link]

-

SBM CDT. (n.d.). Pharma Disconnections. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. soc.chim.it [soc.chim.it]

- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. tandfonline.com [tandfonline.com]

A Technical Guide to Determining the Solubility of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine in Common Laboratory Solvents

Introduction: The Importance of Solubility in Drug Development

Solubility is a critical physicochemical property that significantly influences a compound's bioavailability, formulation, and overall therapeutic efficacy. For a molecule like 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine, which contains both amine and pyrazole functionalities, understanding its behavior in various solvents is paramount for its application in medicinal chemistry and materials science. This guide will equip the researcher with the foundational knowledge and a robust experimental protocol to systematically assess its solubility profile.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is essential to predict and interpret its solubility. Key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N₃ | PubChem[1][2][3] |

| Molecular Weight | 153.22 g/mol | PubChem[1][2] |

| XlogP (Predicted) | 1.9 | PubChem[1][3] |

| CAS Number | 377079-77-1 | PubChem[1][2] |

The predicted XlogP of 1.9 suggests that this compound has a moderate lipophilicity. The presence of the amine and pyrazole groups, capable of hydrogen bonding, indicates potential solubility in polar solvents. The neopentyl group, being bulky and nonpolar, will influence its solubility in nonpolar organic solvents. Given the basic nature of the amine group, the compound's solubility is expected to be significantly enhanced in acidic aqueous solutions due to salt formation.[4][5]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the equilibrium solubility method, a reliable technique for determining the solubility of a compound in various solvents.[5][6]

Materials and Equipment

-

This compound (solid)

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow for determining the equilibrium solubility is depicted in the following diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedural Steps

-

Preparation of the Test Mixture : Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of vials.

-

Solvent Addition : To each vial, add a precise volume of the selected solvent.

-

Equilibration : Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration : Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification : Prepare a series of dilutions of the filtered saturated solution. Analyze these dilutions using a validated HPLC method to determine the concentration of the dissolved compound.

-

Solubility Calculation : Based on the concentration determined by HPLC and the dilution factor, calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or mol/L.

Interpreting Solubility Data: The Interplay of Molecular Interactions

The solubility of this compound will be governed by the principle of "like dissolves like."[7] The interplay of solvent and solute properties will dictate the extent of dissolution.

Sources

Aminopyrazole Derivatives: A Technical Guide to Their Discovery, Synthesis, and Application in Modern Medicinal Chemistry

Preamble: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a variety of biological targets with high affinity. The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is one such scaffold.[1] Its derivatives have yielded numerous clinically successful drugs for a wide range of conditions, from inflammation to cancer.[2][3] Within this broad class, aminopyrazole derivatives are particularly noteworthy. The addition of an amino group transforms the pyrazole core into a versatile and highly functionalizable framework, providing an advantageous starting point for developing potent and selective ligands for enzymes and receptors.[2][4] This guide provides an in-depth exploration of the aminopyrazole core, from its foundational discoveries and synthetic evolution to its role in crafting targeted therapeutics, particularly kinase inhibitors.

Historical Context and Foundational Discoveries

The therapeutic potential of pyrazole-based compounds has been recognized for over a century, with early examples like Antipyrine and Metamizole used for their analgesic and anti-inflammatory properties.[1] However, the strategic importance of the aminopyrazole moiety in targeted drug discovery, particularly as a hinge-binding motif for protein kinases, is a more recent development. The functionalization of the pyrazole nucleus with an amino group provides key hydrogen bond donors and acceptors that facilitate strong interactions with the ATP-binding pocket of kinases.[2][5]

The realization of their potential has led to an explosion of research over the past two decades, culminating in the approval of drugs like Pirtobrutinib, which underscores the scaffold's clinical relevance in modern oncology.[4][6] Aminopyrazoles are now recognized as advantageous frameworks for targeting a host of enzymes beyond kinases, including p38 MAPK and COX, as well as for developing agents against bacterial and viral infections.[4][6]

Synthetic Strategies: Building the Aminopyrazole Core

The utility of aminopyrazoles is underpinned by their accessible synthesis. The choice of synthetic route is critical as it dictates the substitution patterns achievable, which in turn governs the final compound's biological activity. The most common and versatile approaches involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic species, typically a β-ketonitrile.

Core Synthesis via β-Ketonitrile Cyclization

This is arguably the most fundamental and widely used method for constructing the 5-aminopyrazole ring system. The causality is straightforward: the β-ketonitrile provides the three-carbon backbone, and the hydrazine provides the two nitrogen atoms.

Experimental Protocol: General Synthesis of a 5-Aminopyrazole Derivative

-

Reactant Preparation: Dissolve the selected β-ketonitrile (e.g., benzoylacetonitrile) (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

-

Hydrazine Addition: Add the desired hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 eq) to the solution. The choice of hydrazine determines the substituent at the N1 position of the pyrazole ring.

-

Reaction Conditions: The reaction is typically heated to reflux for several hours (2-12 h). Progress can be monitored by Thin Layer Chromatography (TLC). The acidic conditions of acetic acid can catalyze the initial condensation and subsequent cyclization.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure, and the residue is purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.[7]

The following workflow diagram illustrates this foundational synthetic logic.

Caption: Generalized workflow for the synthesis of 5-aminopyrazole derivatives.

Alternative Synthetic Routes

While the β-ketonitrile route is common, other methods exist to achieve different substitution patterns or utilize different starting materials. These include:

-

From Malononitrile: Dimerization or reaction with other reagents can lead to aminopyrazole precursors.[7]

-

From Hydrazonoyl Halides: Cyclization of hydrazonoyl halides with active methylene compounds (like malononitrile or cyanoacetamide) provides a reliable route to 4-functionalized aminopyrazoles.[8]

-

Multi-component Reactions: Three-component reactions involving a hydrazine, an aldehyde, and an active methylene nitrile offer an efficient way to build complex aminopyrazoles in a single step.[9]

Mechanism of Action: Targeting Protein Kinases

A primary reason for the prominence of aminopyrazole derivatives is their efficacy as protein kinase inhibitors.[10] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[10]

Aminopyrazoles typically function as ATP-competitive inhibitors . The core scaffold acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's hinge region—the flexible loop connecting the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP, effectively blocking the enzyme's active site and preventing the phosphorylation of substrate proteins.

The diagram below illustrates the canonical MAPK (Mitogen-Activated Protein Kinase) signaling cascade, a pathway frequently targeted by aminopyrazole-based inhibitors like the JNK3 inhibitors discussed in the next section.

Caption: Inhibition of the MAPK/JNK signaling pathway by an aminopyrazole derivative.

Structure-Activity Relationships (SAR)

The therapeutic success of aminopyrazole derivatives hinges on meticulous optimization of the substituents on the pyrazole ring. This process, known as developing a Structure-Activity Relationship (SAR), allows medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[11][12]

Key positions for modification on the 3-aminopyrazole scaffold include:

-